molecular formula C8H15NO3S B1445799 N-tert-butyl-1-formylcyclopropane-1-sulfonamide CAS No. 1409950-09-9

N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Cat. No. B1445799
M. Wt: 205.28 g/mol
InChI Key: HWRWXSHAVJWSCE-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-formylcyclopropane-1-sulfonamide” is a chemical compound with the molecular formula C8H15NO3S . It is available in powder form .


Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes compounds like “N-tert-butyl-1-formylcyclopropane-1-sulfonamide”, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields .


Molecular Structure Analysis

The InChI code for “N-tert-butyl-1-formylcyclopropane-1-sulfonamide” is 1S/C9H17NO3S/c1-8(2,3)10-14(12,13)9(7-11)5-4-6-9/h7,10H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-tert-butyl-1-formylcyclopropane-1-sulfonamide” is a powder . The molecular weight of the compound is 205.28 g/mol.

Scientific Research Applications

Chemical Synthesis and Modification

N-tert-butyl-1-formylcyclopropane-1-sulfonamide and its derivatives play a crucial role in various chemical synthesis processes. The compound has been used in the SNAAP alkylations, a reaction type where it ethylates acids, alcohols, and phenols chemoselectively. Its unique property allows it to preferentially react with oxygen over nitrogen and sulfur, making it a significant reagent in organic synthesis (Maricich et al., 2013). Furthermore, the compound is involved in the mild and diazo-free synthesis of trifluoromethyl-cyclopropanes, which are of pharmacological interest due to their structural resemblance to tert-butyl bioisosteres (Cyr et al., 2019).

Synthetic Transformations and Building Blocks

The sulfonamide group, a key feature of N-tert-butyl-1-formylcyclopropane-1-sulfonamide, is integral in producing a wide array of organic compounds. It acts as a stepping stone in synthesizing tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are used as N-(Boc) nitrone equivalents and valuable building blocks in organic synthesis (Guinchard et al., 2005). These sulfones show transformative potential in reactions with organometallics to yield N-(Boc)hydroxylamines, indicating their versatility and importance in chemical transformations.

Applications in Medicinal Chemistry

The structural aspects of N-tert-butyl-1-formylcyclopropane-1-sulfonamide and its derivatives have implications in medicinal chemistry. For instance, the sulfonamide group is prevalent in various bioactive compounds, serving as a protective group or as a core structure in synthesizing novel therapeutic agents (Yan et al., 2007). The compound's derivatives also contribute to asymmetric synthesis in medicinal chemistry, offering a versatile approach to creating enantiomerically pure compounds with potential therapeutic applications (Ellman et al., 2002).

properties

IUPAC Name

N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(2,3)9-13(11,12)8(6-10)4-5-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWXSHAVJWSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213882
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1-formylcyclopropane-1-sulfonamide

CAS RN

1409950-09-9
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1409950-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask equipped with a stir bar was added N-(tert-butyl)cyclopropanesulfonamide (10.0 g, 56.4 mmol) and THF (220 mL). The flask was placed under a nitrogen atmosphere and the solution was then cooled to −78° C. To the stirred solution was added dropwise over 10 minutes n-butyllithium (46.3 mL, 2.5M in hexanes). The resulting solution was stirred at −78° C. for 30 mins and then the cold bath was removed and the solution was allowed to warm to room temperature temperature with stirring for 30 mins. The solution was cooled to −78° C. To the solution was added N,N-dimethylformamide (13.1 mL, 169 mmol). The solution was allowed to slowly warm to room temperature with stirring for 17 h. The mixture was concentrated and the resulting yellow residue was dissolved in EtOAc (100 mL). The solution was transferred to a separatory funnel and was washed with aq. 1N HCl (150 mL). The aqueous phase was extracted with EtOAc (2×100 mL) and the combined organics were washed with sat. aq. NaCl (50 mL); dried over Na2SO4; and filtered. The filtrate concentrated in vacuo to afford a yellow viscous oil which solidified upon standing at room tempearture. This material was dissolved in EtOAc (10 mL); diluted with hexanes (50 mL); and the resulting solution was then stored at −78° C. for 2 h upon which crystals formed. The crystals were collected via filtration; were washed with cold hexanes; and residual solvent was removed in vacuo to afford N-(tert-butyl)-1-formylcyclopropane-1-sulfonamide as a colorless, crystalline solid (8.89 g, 77%). 1H NMR (500 MHz, CDCl3) δ 9.52 (s, 1H), 4.72 (br. s., 1H), 1.90-1.85 (m, 2H), 1.66-1.62 (m, 2H), 1.36 (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
46.3 mL
Type
reactant
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 2
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 3
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 4
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 5
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 6
N-tert-butyl-1-formylcyclopropane-1-sulfonamide

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